Cas no 1172421-10-1 (4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamide)

4-(ベンジルオキシ)-1-(4-フルオロフェニル)-N-(フラン-2-イル)メチル-1H-ピラゾール-3-カルボキサミドは、高度に機能化されたピラゾール誘導体であり、医薬品中間体や生物活性化合物の合成において重要な役割を果たします。この化合物は、ベンジルオキシ基と4-フルオロフェニル基を有する特異な構造を持ち、分子内の電子密度分布を最適化することで、標的タンパク質との選択的な相互作用が可能です。フラン環を有するアミド部位は、水素結合形成能を高め、溶解性や細胞膜透過性の向上に寄与します。特に、創薬研究においてキナーゼ阻害剤やGタンパク質共役受容体(GPCR)リガンドの開発候補として注目されています。

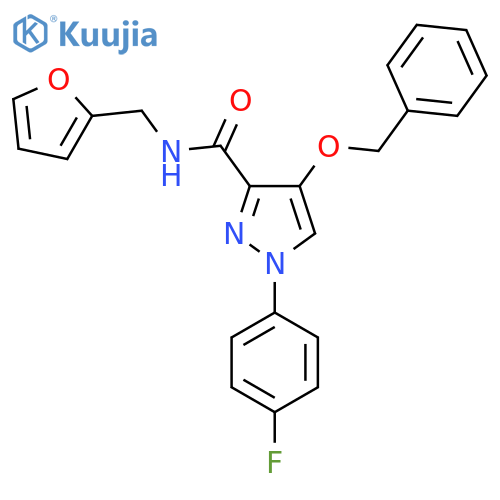

1172421-10-1 structure

商品名:4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamide

4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamide

- 4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide

- 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-phenylmethoxypyrazole-3-carboxamide

- 1172421-10-1

- VU0633189-1

- AKOS024494721

- 4-(benzyloxy)-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide

- F5069-0469

-

- インチ: 1S/C22H18FN3O3/c23-17-8-10-18(11-9-17)26-14-20(29-15-16-5-2-1-3-6-16)21(25-26)22(27)24-13-19-7-4-12-28-19/h1-12,14H,13,15H2,(H,24,27)

- InChIKey: XPUNWCCHDFQOFF-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)N1C=C(C(C(NCC2=CC=CO2)=O)=N1)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 391.13321961g/mol

- どういたいしつりょう: 391.13321961g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 29

- 回転可能化学結合数: 7

- 複雑さ: 523

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5069-0469-10μmol |

4-(benzyloxy)-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide |

1172421-10-1 | 10μmol |

$69.0 | 2023-09-05 | ||

| Life Chemicals | F5069-0469-50mg |

4-(benzyloxy)-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide |

1172421-10-1 | 50mg |

$160.0 | 2023-09-05 | ||

| Life Chemicals | F5069-0469-10mg |

4-(benzyloxy)-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide |

1172421-10-1 | 10mg |

$79.0 | 2023-09-05 | ||

| Life Chemicals | F5069-0469-40mg |

4-(benzyloxy)-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide |

1172421-10-1 | 40mg |

$140.0 | 2023-09-05 | ||

| Life Chemicals | F5069-0469-20μmol |

4-(benzyloxy)-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide |

1172421-10-1 | 20μmol |

$79.0 | 2023-09-05 | ||

| Life Chemicals | F5069-0469-75mg |

4-(benzyloxy)-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide |

1172421-10-1 | 75mg |

$208.0 | 2023-09-05 | ||

| Life Chemicals | F5069-0469-3mg |

4-(benzyloxy)-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide |

1172421-10-1 | 3mg |

$63.0 | 2023-09-05 | ||

| Life Chemicals | F5069-0469-25mg |

4-(benzyloxy)-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide |

1172421-10-1 | 25mg |

$109.0 | 2023-09-05 | ||

| Life Chemicals | F5069-0469-2mg |

4-(benzyloxy)-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide |

1172421-10-1 | 2mg |

$59.0 | 2023-09-05 | ||

| Life Chemicals | F5069-0469-1mg |

4-(benzyloxy)-1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide |

1172421-10-1 | 1mg |

$54.0 | 2023-09-05 |

4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamide 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

1172421-10-1 (4-(benzyloxy)-1-(4-fluorophenyl)-N-(furan-2-yl)methyl-1H-pyrazole-3-carboxamide) 関連製品

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬